1,3-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide
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Description
This compound is a complex organic molecule with the IUPAC name "N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxo-benzimidazol-5-yl]-2-methoxy-benzamide" . It has a molecular formula of C22H27N5O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and SMILES representation . It contains a benzimidazole ring, a benzamide group, a methoxy group, and a methylpiperazine group .Future Directions
The future directions for this compound could involve further exploration of its biological activities. Given the reported anti-inflammatory properties of similar compounds , it could be interesting to investigate whether this compound also exhibits such properties. Additionally, its potential applications in other areas of medicinal chemistry could be explored.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and originate from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its diverse biological activities. For instance, it may affect the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The result of the compound’s action can vary depending on its targets and the biochemical pathways it affects. For instance, it may have anti-inflammatory and analgesic activities, among others . It may also have cytotoxic activity on certain tumor cell lines .
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-12-10-15(23(3)21-12)17(25)19-13-4-5-14-16(11-13)26-18(20-14)24-8-6-22(2)7-9-24/h4-5,10-11H,6-9H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIUABOEOUCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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